2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of cyclopropyl, benzodioxepin, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic synthesis. The key steps include the formation of the triazole ring, the introduction of the cyclopropyl group, and the coupling of the benzodioxepin moiety. Common reagents used in these steps include cyclopropyl bromide, sodium azide, and various catalysts for cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
- **2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H26N4O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H26N4O3S/c26-19(24-9-2-1-3-10-24)14-29-21-23-22-20(25(21)16-6-7-16)15-5-8-17-18(13-15)28-12-4-11-27-17/h5,8,13,16H,1-4,6-7,9-12,14H2 |
InChI Key |
GBPLXWWRBUZDID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(N2C3CC3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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